Anti-Trypanosomal Activity: Lack of Efficacy vs. Active Analogs
In a head-to-head study against *Trypanosoma cruzi* intracellular amastigotes, grandifloric acid demonstrated no measurable anti-parasitic activity. This contrasts sharply with other diterpenes from the same source. For example, 15-oxo-ent-kaurenoic acid, which differs by having a ketone instead of a hydroxyl group at the C-15 position, showed an EC₅₀ of 25.6 µM. ent-Kaurenoic acid, the structural scaffold lacking C-15 oxygenation, was also ineffective [1].
| Evidence Dimension | Efficacy against T. cruzi amastigotes |
|---|---|
| Target Compound Data | No effectiveness (EC₅₀ > 200 µM or not determinable) |
| Comparator Or Baseline | 15-oxo-ent-kaurenoic acid: EC₅₀ = 25.6 µM; ent-kaurenoic acid: No effectiveness |
| Quantified Difference | Grandifloric acid is inactive where a close analog is moderately active. |
| Conditions | Ex-vivo assay using macrophages infected with Trypanosoma cruzi amastigotes |
Why This Matters
This negative data is crucial for procurement: it prevents the incorrect selection of grandifloric acid for anti-Chagas disease research and highlights the need for specific, activity-validated compounds.
- [1] Silva, M. L., et al. (2024). Highly selective alkylcoumarates and diterpenoids isolated from leaves of Baccharis quitensis: a search for new hit compounds against Trypanosoma cruzi. Natural Product Research, 39(15), 4254-4260. View Source
